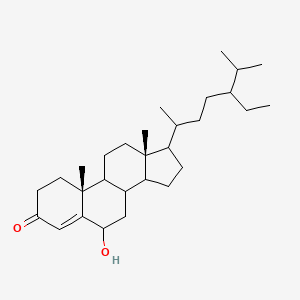

Stigmast-4-en-6beta-ol-3-one

Description

Overview of Stigmastane-Type Steroids in Natural Products Chemistry

Stigmastane-type steroids are a significant subgroup of phytosterols (B1254722), which are steroid compounds synthesized by plants. nih.govnih.gov These molecules are characterized by a 29-carbon skeleton, derived from a common tetracyclic core structure. nih.govnih.gov In the vast and diverse world of natural products, stigmastane (B1239390) steroids are widely distributed in the plant kingdom, found in vegetable oils, nuts, grains, and various medicinal plants. nih.govacs.org They are of considerable interest to scientists due to their structural complexity and their potential as precursors for the synthesis of other steroids.

Phytosterols, in general, play crucial roles in plant cell membranes, analogous to cholesterol in animal cells, regulating membrane fluidity and permeability. Their structural diversity, arising from variations in the side chain and the functional groups on the steroid nucleus, leads to a wide array of biological activities. nih.gov

Significance of Stigmast-4-en-6-beta-ol-3-one in Phytochemistry and Chemical Biology

Stigmast-4-en-6-beta-ol-3-one is a specific stigmastane-type steroid that has been identified and isolated from various plant sources. japsonline.commedchemexpress.com Its structure features a ketone group at the C-3 position, a double bond between C-4 and C-5, and a hydroxyl group at the C-6 position in the beta orientation.

While extensive research on the specific biological activities of Stigmast-4-en-6-beta-ol-3-one is still emerging, its structural relationship to other well-studied phytosterols suggests potential areas of interest. The presence of the hydroxyl group at the C-6 position is a key structural feature that can influence its polarity and interaction with biological targets, distinguishing it from the more commonly studied stigmast-4-en-3-one.

The study of such hydroxylated steroids is significant in phytochemistry for understanding the biosynthetic pathways and metabolic fate of phytosterols in plants. In chemical biology, these naturally occurring variations provide valuable tools for structure-activity relationship studies, helping to elucidate the molecular mechanisms underlying the biological effects of phytosterols.

Detailed Research Findings

Natural Occurrence

Stigmast-4-en-6-beta-ol-3-one has been isolated from a number of plant species, highlighting its distribution in the plant kingdom. One of the notable sources of this compound is the common bean, Phaseolus vulgaris. japsonline.commedchemexpress.cominvivochem.com Phytochemical investigations of Phaseolus vulgaris have revealed the presence of a variety of steroids, which are believed to contribute to the plant's traditional medicinal uses, including its anti-inflammatory and analgesic properties. japsonline.comstmjournals.incabidigitallibrary.org

The compound has also been reported in other plants, including:

Rhinacanthus nasutus

Veronica anagallis

Aristolochia manshuriensis

The isolation of Stigmast-4-en-6-beta-ol-3-one from these diverse plant families underscores its role as a metabolite in various plant species.

Biological Activity Context

While direct and extensive studies on the biological activities of Stigmast-4-en-6-beta-ol-3-one are limited, the activities of its close structural analog, stigmast-4-en-3-one, and other phytosterols have been more thoroughly investigated. These studies provide a basis for inferring the potential significance of Stigmast-4-en-6-beta-ol-3-one.

For instance, stigmast-4-en-3-one has been shown to improve diabetic retinopathy and angiogenesis through its interaction with the glucocorticoid receptor. nih.gov This suggests that the stigmastane skeleton with the 4-en-3-one functionality is a key pharmacophore. The introduction of a hydroxyl group at the C-6 position in Stigmast-4-en-6-beta-ol-3-one could modulate this activity, potentially altering its binding affinity or metabolic stability.

Furthermore, phytosterols as a class are well-known for their cholesterol-lowering effects. nih.govnih.govwustl.edu They are structurally similar to cholesterol and can compete with it for absorption in the intestine. wikipedia.org While this is a general property of many phytosterols, the specific impact of the 6-beta-hydroxy group on this activity for Stigmast-4-en-6-beta-ol-3-one has not been extensively studied.

One commercial source mentions that 6-Hydroxystigmast-4-en-3-one has shown significant cytotoxicity against human cancer cells in vitro and possesses antioxidant properties, though specific research citations for these claims are not provided. biosynth.com

The study of hydroxylated phytosterols is an active area of research, as the position and stereochemistry of the hydroxyl group can significantly impact biological activity. Further investigation into Stigmast-4-en-6-beta-ol-3-one is warranted to fully understand its phytochemical and biological importance.

Data Tables

Table 1: Physicochemical Properties of Stigmast-4-en-6-beta-ol-3-one

| Property | Value |

| Molecular Formula | C29H48O2 |

| Molecular Weight | 428.69 g/mol |

| CAS Number | 36450-02-9 |

| Appearance | Solid |

| Class | Stigmastane-type Steroid |

Table 2: Selected Natural Sources of Stigmast-4-en-6-beta-ol-3-one

| Plant Species | Family |

| Phaseolus vulgaris | Fabaceae |

| Rhinacanthus nasutus | Acanthaceae |

| Veronica anagallis | Plantaginaceae |

| Aristolochia manshuriensis | Aristolochiaceae |

Properties

Molecular Formula |

C29H48O2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19?,20?,22?,23?,24?,25?,27?,28-,29-/m1/s1 |

InChI Key |

IWNCBADONFSAAW-BYNGLDFVSA-N |

Isomeric SMILES |

CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Stigmast 4 En 6beta Ol 3 One

Natural Sources and Biodiversity Screening

The investigation into the natural distribution of Stigmast-4-en-6beta-ol-3-one has led to its identification in various plants. These findings are crucial for understanding the chemotaxonomy of these species and for the potential future synthesis of this and related compounds.

Identification in Etlingera elatior Rhizomes

Etlingera elatior, commonly known as torch ginger, is a species of herbaceous perennial plant. Phytochemical reviews of Etlingera elatior rhizomes have indicated the presence of various steroids. cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.net While specific isolation of this compound from E. elatior is not extensively detailed in the reviewed literature, the general methodology for isolating steroids from this plant involves extraction and chromatographic techniques.

Typically, the dried and powdered rhizomes are subjected to extraction with a solvent such as methanol (B129727) or ethanol (B145695). The resulting crude extract is then partitioned with solvents of varying polarities. The fraction containing steroids is further purified using column chromatography, often with silica (B1680970) gel as the stationary phase and a gradient of organic solvents as the mobile phase. Final purification may be achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

| Research Finding | Methodology | Plant Part |

| Presence of steroids confirmed. cabidigitallibrary.orgcabidigitallibrary.orgresearchgate.net | General phytochemical screening, solvent extraction, and chromatography. | Rhizomes |

Identification in Jatropha integerrima Leaves

Jatropha integerrima, or peregrina, is a species of flowering plant in the euphorbia family. Metabolite profiling of the leaves of Jatropha integerrima has successfully identified this compound. nih.govresearchgate.net The dereplication process, which involves the rapid identification of known compounds from a mixture, was conducted using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS).

In these studies, the leaf extract was analyzed using UPLC/MS-Q-TOF (Quadrupole Time-of-Flight), which provides high-resolution mass data and fragmentation patterns. By comparing the retention time and mass spectral data of the compound in the extract with that of a known standard or a database, this compound was unequivocally identified among 133 other metabolites. nih.govresearchgate.net

| Research Finding | Methodology | Plant Part |

| Identification of this compound. nih.govresearchgate.net | UPLC/MS-Q-TOF metabolite profiling. | Leaves |

Identification in Cornus kousa Fruits

Cornus kousa, the Kousa dogwood, is a small deciduous tree. Phytochemical analyses of its fruits have confirmed the presence of this compound. medicinalcrop.org The isolation of this sterol generally follows a standard procedure for the extraction and purification of phytosteroids from plant materials.

The process begins with the extraction of the dried and powdered fruits with a suitable solvent. The crude extract is then subjected to chromatographic separation, typically column chromatography over silica gel. Elution with a gradient of solvents allows for the separation of different compound classes. The fractions containing sterols are further purified, often by recrystallization or preparative HPLC, to isolate pure this compound. The structure of the isolated compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Research Finding | Methodology | Plant Part |

| Identification of this compound. medicinalcrop.org | Phytochemical analysis including extraction and chromatographic techniques. | Fruits |

Identification in Pilocarpus grandiflorus Stems

Pilocarpus grandiflorus is a plant species from which various chemical constituents have been isolated. A phytochemical investigation of its stems led to the isolation and identification of this compound. researchgate.net The isolation process involved standard chromatographic techniques.

The dried and ground stems were extracted, and the resulting extract was fractionated using column chromatography. The fractions were monitored by TLC, and those showing the presence of steroids were combined and further purified. The final purification of this compound was achieved through repeated chromatographic steps, and its structure was elucidated based on comprehensive spectroscopic analysis, including NMR and MS data, and by comparison with literature values. researchgate.net

| Research Finding | Methodology | Plant Part |

| Isolation of this compound. researchgate.net | Extraction followed by column chromatography and spectroscopic analysis. | Stems |

Identification in Microcos tomentosa Roots

Microcos tomentosa is a species of flowering plant whose roots have been a subject of phytochemical studies. While the direct isolation of this compound has not been explicitly reported, a closely related compound, cholest-4-en-6β-ol-3-one, has been isolated from its roots. researchgate.net This suggests the potential presence of other similar steroidal compounds, including this compound.

The methodology for the isolation of cholest-4-en-6β-ol-3-one involved the extraction of the roots, followed by extensive chromatographic separation of the extract. This typically includes column chromatography on silica gel and further purification of the fractions by preparative TLC or HPLC. The structural determination was carried out using spectroscopic techniques. Given the structural similarity, the same methodologies would be applicable for the isolation and identification of this compound from this source.

| Research Finding | Methodology | Plant Part |

| Isolation of the related compound cholest-4-en-6β-ol-3-one. researchgate.net | Extraction, column chromatography, and spectroscopic analysis. | Roots |

Identification in Phaseolus vulgaris (pulses, yellow wax bean, green bean, French bean roots)

Phaseolus vulgaris, the common bean, is a widely cultivated legume. This compound has been reported to be isolated from the herbs of this plant. medchemexpress.com Studies on the steroid metabolism in relation to Phaseolus vulgaris consumption suggest that this plant can influence steroid profiles. nih.govcambridge.org Furthermore, the seeds of Phaseolus vulgaris have been found to contain other steroids like 17β-estradiol and estrone. nih.gov

The isolation of this compound from Phaseolus vulgaris would involve standard phytochemistry laboratory procedures. These include the extraction of the plant material (herbs, pulses, or roots) with an organic solvent, followed by fractionation of the crude extract. The steroid-containing fractions would then be subjected to various chromatographic techniques, such as column chromatography and HPLC, to purify the compound. Characterization is then performed using spectroscopic methods to confirm its identity.

| Research Finding | Methodology | Plant Part |

| Isolated from the herbs of the plant. medchemexpress.com | Standard isolation and purification techniques. | Herbs |

| Influences steroid metabolism. nih.govcambridge.org | Metabolic studies. | Pulses (Baked Beans) |

| Contains other steroidal compounds. nih.gov | Phytochemical analysis. | Seeds |

Other Reported Natural Occurrences and Phytochemical Investigations

Stigmast-4-en-6-beta-ol-3-one has been identified in several plant species. For instance, it is a known constituent of the herbs of Phaseolus vulgaris medchemexpress.com. Phytochemical studies have also reported its presence in Neolitsea aciculata and Rhinacanthus nasutus nih.gov. The compound is often isolated alongside other structurally related phytosterols (B1254722), such as β-sitosterol and stigmasterol (B192456) researchgate.netresearchgate.net. Its characterization is typically achieved through spectroscopic methods, including infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS), by comparing the obtained data with published literature iosrjournals.org.

Extraction Techniques from Biological Matrices

The initial step in isolating Stigmast-4-en-6-beta-ol-3-one from its natural sources involves extraction from the biological matrix. The choice of extraction method is crucial for maximizing the yield and purity of the target compound.

Solvent-Based Extraction Approaches (e.g., Methanol, Ethyl Acetate)

Solvent-based extraction is a widely used and conventional method for obtaining phytosterols from plant materials. The selection of the solvent is critical and is based on the polarity of the target compound. Due to the steroid backbone, Stigmast-4-en-6-beta-ol-3-one is soluble in organic solvents.

Methanol and ethyl acetate (B1210297) are commonly employed solvents for the extraction of this and other related steroids. researchgate.netwho.int For example, in the investigation of Synedrella nodiflora, the pulverized plant material was successively extracted with solvents of increasing polarity, including ethyl acetate and methanol iosrjournals.org. The ethyl acetate extract, in this case, was found to contain stigmast-4-en-3-one, a closely related compound iosrjournals.org. Similarly, maceration with methanol has been used to extract stigmasterol and stigmasterone from the stem bark of Calophyllum soulattri researchgate.net. The general procedure involves soaking the dried and powdered plant material in the chosen solvent, followed by filtration and concentration of the extract under reduced pressure iosrjournals.orgwho.int.

Advanced Extraction Methods

While traditional solvent extraction is effective, advanced methods are being explored to improve efficiency and reduce the use of organic solvents. These modern techniques offer several advantages, including shorter extraction times, lower solvent consumption, and higher yields mdpi.com.

Some of the advanced extraction techniques applicable to phytosterols include:

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov SFE is advantageous due to the low toxicity of CO2 and the ease of solvent removal nih.gov. The efficiency of SFE can be enhanced by using a co-solvent, such as ethanol nih.gov.

Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular components into the solvent mdpi.com.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process mdpi.com.

These advanced methods are increasingly being adopted for the extraction of valuable bioactive compounds from natural sources, including phytosterols like Stigmast-4-en-6-beta-ol-3-one.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of Stigmast-4-en-6-beta-ol-3-one.

Column Chromatography Applications (Silica Gel, ODS)

Column chromatography is a fundamental and widely used technique for the purification of phytosterols from plant extracts. researchgate.netiosrjournals.orgugm.ac.id The choice of the stationary phase is critical for achieving effective separation.

Silica Gel: Silica gel is the most common stationary phase used for the separation of steroids due to its polar nature. researchgate.netiosrjournals.orgugm.ac.id The separation mechanism is based on the differential adsorption of the compounds onto the silica surface. A solvent system of increasing polarity, often a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate or chloroform, is used to elute the compounds from the column. iosrjournals.orgugm.ac.id For instance, the ethyl acetate extract of Synedrella nodiflora was subjected to column chromatography on silica gel to yield fractions containing stigmast-4-en-3-one iosrjournals.org. Similarly, the purification of stigmasterol and stigmasterone from Calophyllum soulattri involved flash column chromatography with silica gel researchgate.net.

Octadecylsilane (ODS): ODS, a type of reversed-phase material, can also be employed for the purification of phytosterols. In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique separates compounds based on their hydrophobicity.

The fractions collected from the column are typically monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound iosrjournals.orgugm.ac.id.

Thin Layer Chromatography (TLC) and Preparative TLC (PTLC)

Thin Layer Chromatography (TLC) is an indispensable tool in the isolation of natural products. It is used for monitoring the progress of column chromatography, identifying the purity of isolated fractions, and for preparative purposes. researchgate.netiosrjournals.org

In the isolation of stigmast-4-en-3-one from Synedrella nodiflora, TLC was used to combine fractions from the column that showed similar profiles iosrjournals.org. The selection of an appropriate mobile phase is crucial for good resolution on the TLC plate. A mixture of petroleum ether and diethyl ether (7:3) was found to be a suitable solvent system in this particular study iosrjournals.org. The spots on the TLC plate are visualized under UV light (at 254 nm and 366 nm) or by using a staining reagent iosrjournals.org.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, purification, and analysis of steroidal compounds like Stigmast-4-en-6-beta-ol-3-one from complex mixtures. Its high resolution and sensitivity make it an invaluable tool in the dereplication process, which is the rapid identification of known compounds in a sample extract to avoid redundant and time-consuming isolation efforts.

While specific, detailed HPLC protocols for the dereplication of Stigmast-4-en-6-beta-ol-3-one are not extensively documented in publicly available scientific literature, the general principles for steroid analysis can be applied and adapted. Typically, reversed-phase HPLC is the method of choice for separating steroids.

General Approach to HPLC Analysis:

A common strategy involves using a C18 or C8 stationary phase, which are non-polar, in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For stigmastane (B1239390) derivatives, a gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of compounds with varying polarities.

A representative HPLC method for the analysis of related sterols, such as stigmasterol and beta-sitosterol (B1209924), utilizes a C8 column with a mobile phase of methanol and water in a 95:5 ratio. Detection for these compounds, which lack a strong chromophore, can be achieved using an Evaporative Light Scattering Detector (ELSD) or by UV detection at lower wavelengths, typically around 205-210 nm.

Anticipated HPLC Behavior of Stigmast-4-en-6-beta-ol-3-one:

Given its structure, Stigmast-4-en-6-beta-ol-3-one is more polar than its parent compound, Stigmast-4-en-3-one, due to the presence of the hydroxyl group at the 6-beta position. This increased polarity would result in a shorter retention time in a reversed-phase HPLC system compared to Stigmast-4-en-3-one when using the same mobile phase. The conjugated enone system in the A-ring of the steroid provides a chromophore that allows for UV detection, typically around 240 nm.

To facilitate the dereplication process, the HPLC system is often coupled with a mass spectrometer (LC-MS). This provides not only the retention time but also the mass-to-charge ratio (m/z) of the eluting compounds, which is a critical piece of data for structural elucidation and identification.

Illustrative HPLC Parameters for Steroid Separation:

The following table outlines typical parameters that could be adapted for the analysis of Stigmast-4-en-6-beta-ol-3-one, based on methods for similar compounds.

| Parameter | Specification |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (B52724) or Methanol (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~240 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

It is important to note that the optimization of these parameters would be necessary to achieve baseline separation of Stigmast-4-en-6-beta-ol-3-one from other co-occurring phytosteroids in a given plant extract.

Data Interpretation and Dereplication:

The dereplication of Stigmast-4-en-6-beta-ol-3-one would involve comparing the retention time and UV-Vis spectrum of a peak in the sample chromatogram with those of an authentic standard. In the absence of a standard, LC-MS data becomes crucial. The molecular ion peak corresponding to the mass of Stigmast-4-en-6-beta-ol-3-one (C29H48O2, molecular weight: 428.7 g/mol ) would be a key identifier. Further fragmentation patterns in MS/MS analysis can provide additional structural information to confirm the identity of the compound.

Advanced Structural Elucidation and Spectroscopic Analysis of Stigmast 4 En 6beta Ol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within the molecule, allowing for the unambiguous assignment of its structure. One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

The ¹H NMR spectrum of Stigmast-4-en-6β-ol-3-one reveals characteristic signals for a steroidal skeleton. Key features include signals for multiple methyl groups, a complex aliphatic region, and distinct downfield signals for olefinic and carbinol protons.

The ¹³C NMR spectrum is particularly informative for confirming the carbon framework. An analysis performed in acetone-d6 (B32918) provided key chemical shifts that characterize the A and B rings of the steroid. nih.gov The presence of an α,β-unsaturated ketone system is confirmed by the signals for the carbonyl carbon (C-3) at approximately δc 199.4, the olefinic carbon (C-4) at δc 126.3, and the quaternary olefinic carbon (C-5) at δc 169.2. nih.gov The signal at δc 73.4 is diagnostic for the hydroxyl-bearing carbon at the C-6 position. nih.gov Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with the standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is essential for a complete assignment.

Table 1: Selected ¹³C NMR Chemical Shift Data for Stigmast-4-en-6β-ol-3-one (Data recorded in acetone-d6, 150 MHz) nih.gov

| Carbon Position | Chemical Shift (δc, ppm) | Carbon Type |

| C-1 | 38.0 | CH₂ |

| C-2 | 34.8 | CH₂ |

| C-3 | 199.4 | C=O |

| C-4 | 126.3 | CH |

| C-5 | 169.2 | C |

| C-6 | 73.4 | CH-OH |

| C-7 | 39.9 | CH₂ |

Two-dimensional NMR experiments are critical for establishing the connectivity and spatial relationships within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For Stigmast-4-en-6β-ol-3-one, HMBC is instrumental in assigning quaternary carbons, such as the C-5, C-10, and C-13 positions, by observing their correlations with nearby protons. For example, correlations between the methyl protons (H₃-19) and carbons C-1, C-5, C-9, and C-10 would firmly establish the connectivity around the A/B ring junction.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the stereochemistry of the molecule by identifying protons that are close to each other in space. The confirmation of the β-orientation of the hydroxyl group at C-6 relies heavily on NOESY data. psu.ac.th

The relative stereochemistry of Stigmast-4-en-6β-ol-3-one is elucidated by analyzing coupling constants in the ¹H NMR spectrum and, most definitively, through NOESY correlations. psu.ac.th The hydroxyl group at C-6 is assigned the β-configuration based on key spatial correlations observed in the NOESY spectrum. A NOESY cross-peak between the proton at H-6 (which would be in an α-axial or pseudo-axial position) and the β-oriented methyl protons at C-19 would be expected. Furthermore, correlations between H-6 and other protons on the β-face of the steroid nucleus would confirm this assignment. The analysis of proton-proton coupling constants (J-values) for H-6 can also provide conformational information, such as whether it is axial or equatorial, which further supports the stereochemical assignment.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For Stigmast-4-en-6β-ol-3-one, with a molecular formula of C₂₉H₄₈O₂, the calculated monoisotopic mass is 428.3654 Da. Experimental HRMS data would yield a mass value very close to this theoretical value, typically within a few parts per million (ppm), which serves as strong evidence for the assigned elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent molecular ion to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For Stigmast-4-en-6β-ol-3-one, the fragmentation is expected to involve several key pathways:

Loss of Water: A common fragmentation for alcohol-containing steroids is the neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion.

Side Chain Cleavage: A characteristic fragmentation of steroids is the cleavage of the C17-C20 bond, resulting in the loss of the C₈H₁₇ side chain.

Ring Cleavages: The steroidal A and B rings, containing the α,β-unsaturated ketone and the hydroxyl group, undergo characteristic retro-Diels-Alder (RDA) or other ring-opening fragmentations. These cleavages provide diagnostic ions that help to localize the functional groups within the steroid nucleus. The presence of the C-6 hydroxyl group influences these fragmentation pathways compared to simpler stigmastanones.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds like steroidal ketones. In the analysis of Stigmast-4-en-6-beta-ol-3-one, the sample, often derivatized to increase volatility, is introduced into the GC system. The separation is typically achieved on a non-polar capillary column, where compounds are eluted based on their boiling points and interactions with the stationary phase.

The eluted compounds then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For Stigmast-4-en-6-beta-ol-3-one, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 428.69 g/mol .

Table 1: Hypothetical GC-MS Data for Stigmast-4-en-6-beta-ol-3-one

| Parameter | Value |

| Retention Time (min) | Varies with column and conditions |

| Molecular Ion [M]⁺ (m/z) | 428 |

| Key Fragment Ions (m/z) | [M-H₂O]⁺, [M-side chain]⁺, and others |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile molecules like Stigmast-4-en-6-beta-ol-3-one. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer.

For Stigmast-4-en-6-beta-ol-3-one, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 429.7. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. The gentle nature of ESI minimizes fragmentation, providing clear information about the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding structural information. For instance, the fragmentation of the [M+H]⁺ ion of Stigmast-4-en-6-beta-ol-3-one would likely involve the neutral loss of water (18 Da) from the hydroxyl group.

Table 2: Expected ESI-MS Data for Stigmast-4-en-6-beta-ol-3-one

| Ion | Expected m/z |

| [M+H]⁺ | 429.7 |

| [M+Na]⁺ | 451.7 |

| [M-H₂O+H]⁺ | 411.7 |

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Stigmast-4-en-6-beta-ol-3-one would exhibit characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 3400-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The α,β-unsaturated ketone moiety would give rise to two distinct, strong absorption bands: one for the C=O stretch at approximately 1685 cm⁻¹, and another for the C=C stretch of the enone system around 1620 cm⁻¹. Aliphatic C-H stretching vibrations would be observed in the region of 2850-2960 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The α,β-unsaturated ketone in the A ring of Stigmast-4-en-6-beta-ol-3-one is a chromophore that absorbs UV radiation. A characteristic π → π* transition is expected to produce a strong absorption maximum (λmax) in the range of 230-250 nm. This absorption is a key indicator of the conjugated enone system.

Table 3: Characteristic IR and UV-Vis Absorption Data for Stigmast-4-en-6-beta-ol-3-one

| Spectroscopic Technique | Functional Group | Expected Absorption |

| IR | O-H stretch | ~3400-3500 cm⁻¹ (broad) |

| IR | C=O stretch (conjugated) | ~1685 cm⁻¹ |

| IR | C=C stretch (conjugated) | ~1620 cm⁻¹ |

| IR | C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ |

| UV-Vis | α,β-unsaturated ketone | λmax ≈ 230-250 nm |

Comparative Analysis with Literature Data and Reference Standards

The definitive identification of Stigmast-4-en-6-beta-ol-3-one relies on the comparison of its experimentally obtained spectroscopic data with that of a certified reference standard or with data reported in scientific literature. This compound has been reported as a natural product isolated from Phaseolus vulgaris. medchemexpress.cominvivochem.com

A thorough comparison would involve matching the retention time in GC, the mass spectra from both GC-MS and ESI-MS, and the absorption bands in IR and UV-Vis spectra. Furthermore, nuclear magnetic resonance (NMR) data, including ¹H and ¹³C NMR, would be crucial for a complete structural confirmation. For instance, the chemical shifts and coupling constants of the protons and carbons in the vicinity of the hydroxyl group at C-6 and the enone system in ring A would be diagnostic. In the absence of a dedicated entry for Stigmast-4-en-6-beta-ol-3-one in comprehensive spectral databases, data from closely related compounds such as stigmast-4-en-3-one and stigmast-4-ene-3,6-dione (B27358) can provide valuable insights for tentative identification. nih.govhmdb.ca The comparison of ¹³C NMR data with known values for similar steroid skeletons is also a common practice for structural assignment. researchgate.netrasayanjournal.co.in

Single-Crystal X-ray Diffraction (Hypothetical Application)

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline compound. Although no published crystal structure for Stigmast-4-en-6-beta-ol-3-one is currently available, its application would provide precise information on bond lengths, bond angles, and the stereochemistry of all chiral centers.

For this technique to be applied, Stigmast-4-en-6-beta-ol-3-one would first need to be crystallized to produce a high-quality single crystal. This crystal would then be mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A successful X-ray crystallographic analysis would definitively confirm the stigmastane (B1239390) skeleton, the positions of the double bond at C-4, the ketone at C-3, and the hydroxyl group at C-6. Crucially, it would also establish the relative stereochemistry of the hydroxyl group as beta, meaning it projects above the plane of the steroid ring. This would provide unequivocal proof of the compound's structure, complementing the data obtained from spectroscopic methods.

Biosynthetic Pathways and Metabolic Intermediates of Stigmast 4 En 6beta Ol 3 One

General Steroid Biosynthesis in Plants

The initial stages of steroid synthesis are highly conserved processes that build complex sterol structures from simple five-carbon units. nih.gov

All isoprenoids, including steroids, are derived from the universal C5 building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants uniquely utilize two distinct pathways to produce these precursors:

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is the primary source of IPP for the synthesis of phytosterols (B1254722). nih.govnih.gov It begins with acetyl-CoA and proceeds through the key intermediate, mevalonic acid. oup.com

The Methylerythritol 4-Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway also produces IPP and DMAPP, which are mainly used for the synthesis of other isoprenoids like carotenoids and gibberellins. frontiersin.orgnih.gov

Sequential condensation of IPP and DMAPP units leads to the formation of the C15 compound farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to form the C30 linear hydrocarbon, squalene, the direct precursor to all cyclic triterpenoids, including steroids. oup.comfrontiersin.org

A critical divergence between sterol biosynthesis in plants versus animals and fungi occurs at the cyclization step of 2,3-oxidosqualene (B107256). In photosynthetic organisms, the enzyme cycloartenol (B190886) synthase catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. wikipedia.orgbritannica.com This contrasts with the formation of lanosterol (B1674476) in animals and fungi. oup.comnih.gov Cycloartenol is thus the first cyclic precursor in the biosynthesis of most phytosterols. nih.govwikipedia.org

From cycloartenol, a series of modifications, including the opening of the cyclopropane (B1198618) ring, demethylations at the C-4 and C-14 positions, and alkylation of the side chain, lead to the production of major plant sterols like β-sitosterol, stigmasterol (B192456), and campesterol. oup.combritannica.com β-Sitosterol, a stigmastane (B1239390) derivative, is considered a primary precursor for the formation of Stigmast-4-en-6beta-ol-3-one.

Specific Enzymatic Transformations Leading to this compound

The conversion of a standard phytosterol like β-sitosterol (Stigmast-5-en-3β-ol) into this compound involves several key enzymatic steps that modify the steroid's core structure.

The structure of this compound features a ketone at the C-3 position and a hydroxyl group at the C-6 position, indicating two distinct oxidative events.

Oxidation at C-3: The conversion of the 3β-hydroxyl group of a Δ⁵-sterol (like β-sitosterol) into a 3-keto group is a common reaction in steroid metabolism. This is typically catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-isomerase (3β-HSD). researchgate.net This enzymatic action is a crucial step in the formation of all Δ⁴-3-keto steroids.

Hydroxylation at C-6: The introduction of a hydroxyl group at the C-6 position, specifically in the beta orientation, is an additional oxidative modification. Such specific hydroxylations in steroid biosynthesis are frequently catalyzed by members of the cytochrome P450 (CYP) monooxygenase family of enzymes. nih.gov These enzymes are known to be involved in the extensive oxidation and decoration of the steroid nucleus in plants, leading to a wide diversity of compounds. nih.gov

The likely sequence of events involves the initial oxidation and isomerization to form the intermediate Stigmast-4-en-3-one, followed by hydroxylation at the C-6 position.

The name "Stigmast-4-en-" signifies a double bond between carbons 4 and 5. This feature is not a direct desaturation of a saturated precursor but rather the result of an isomerization reaction. In the conversion from a Δ⁵-sterol like β-sitosterol, the enzyme Δ⁵-Δ⁴-ketosteroid isomerase (part of the 3β-HSD complex) facilitates the migration of the double bond from the C-5/C-6 position to the C-4/C-5 position. researchgate.net This isomerization is thermodynamically favorable and occurs in conjunction with the oxidation of the C-3 hydroxyl group, resulting in the stable α,β-unsaturated ketone system characteristic of the final compound.

Related Stigmastane Derivatives in Biosynthesis

The biosynthetic pathway to this compound involves several other stigmastane derivatives, either as precursors, intermediates, or closely related products of parallel pathways.

Table 1: Key Stigmastane Derivatives in Biosynthesis

| Compound Name | Role in Pathway | Key Structural Features |

|---|---|---|

| β-Sitosterol | Primary Precursor | 3β-hydroxyl; Δ⁵ double bond |

| Stigmast-4-en-3-one | Key Intermediate | 3-keto group; Δ⁴ double bond |

| Stigmasterol | Alternative Precursor | 3β-hydroxyl; Δ⁵ and Δ²² double bonds |

| Stigmast-4-ene-3,6-dione (B27358) | Related Metabolite | 3-keto and 6-keto groups; Δ⁴ double bond researchgate.net |

| Stigmastane-3,6-dione | Related Metabolite | 3-keto and 6-keto groups; saturated A/B rings chemfaces.com |

β-Sitosterol: As a major and widely distributed phytosterol, it is the most probable starting point for the synthesis. oup.com

Stigmast-4-en-3-one (Sitostenone): This is the direct product of the oxidation and isomerization of β-sitosterol and serves as the immediate precursor for the C-6 hydroxylation. researchgate.netnih.gov

Stigmasterol: Another common phytosterol that could potentially serve as a precursor, although it contains an additional double bond in its side chain. oup.com

Stigmast-4-ene-3,6-dione: This compound represents a further oxidation of the C-6 hydroxyl group of this compound to a ketone, indicating it is a closely related metabolite in the same pathway or a branch thereof. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Acetyl-CoA |

| Mevalonic acid |

| Farnesyl diphosphate (FPP) |

| Squalene |

| 2,3-Oxidosqualene |

| Cycloartenol |

| Lanosterol |

| β-Sitosterol (Stigmast-5-en-3β-ol) |

| Stigmasterol |

| Campesterol |

| Stigmast-4-en-3-one (Sitostenone) |

| Stigmast-4-ene-3,6-dione |

Relationship to Stigmast-4-en-3-one

This compound is a direct metabolic derivative of Stigmast-4-en-3-one. The structural difference between the two molecules is the presence of a hydroxyl group at the C-6beta position on the steroid's B-ring. This suggests that this compound is formed through the enzymatic hydroxylation of Stigmast-4-en-3-one. This type of reaction is a common step in the metabolism of steroids in various organisms.

Stigmast-4-en-3-one, also known as sitostenone (B90138) or beta-sitostenone, is a C29 phytosterol found in a variety of plants. nih.govnist.govcannabisdatabase.ca It serves as a precursor in the metabolic pathway that leads to more oxidized forms of stigmastane-type steroids. The biosynthesis of phytosterols like Stigmast-4-en-3-one generally follows the mevalonic acid (MVA) pathway, starting from precursors like cycloartenol in plants. cannabisdatabase.ca

The conversion from Stigmast-4-en-3-one to this compound is a key metabolic step. While specific enzymes responsible for this transformation in the context of Stigmast-4-en-3-one are not extensively documented in the provided results, analogous reactions are well-known in steroid metabolism. For instance, the metabolism of androst-4-ene-3,17-dione can lead to the formation of 6-hydroxy derivatives, indicating that hydroxylation at the C-6 position is a recognized metabolic route for Δ4-3-keto steroids. dshs-koeln.de

Table 1: Comparison of this compound and Stigmast-4-en-3-one

| Feature | This compound | Stigmast-4-en-3-one |

|---|---|---|

| Molecular Formula | C29H48O2 | C29H48O |

| Key Functional Groups | 3-keto, 4-ene, 6-beta-hydroxyl | 3-keto, 4-ene |

| Metabolic Relationship | Metabolite | Precursor |

| Common Name(s) | 6-Hydroxystigmast-4-en-3-one | Sitostenone, beta-sitostenone nih.gov |

Relationship to Stigmast-4-ene-3,6-dione

This compound is a metabolic intermediate in the formation of Stigmast-4-ene-3,6-dione. The conversion involves the oxidation of the 6-beta-hydroxyl group of this compound into a ketone. This two-step process—hydroxylation of Stigmast-4-en-3-one followed by oxidation—results in the dione.

Stigmast-4-ene-3,6-dione is a steroid that has been identified in various organisms. nih.gov Its structure, featuring ketone groups at both the C-3 and C-6 positions, marks it as a more oxidized metabolite compared to its precursors. The metabolic sequence can be summarized as:

Stigmast-4-en-3-one → This compound → Stigmast-4-ene-3,6-dione

This pathway highlights the role of this compound as a transient intermediate. The presence of this alcohol intermediate is crucial for the eventual formation of the 3,6-dione product. Fragmentation pathways observed in mass spectrometry of stigmastane derivatives support the structural relationships between these compounds. researchgate.net

Table 2: Metabolic Progression to Stigmast-4-ene-3,6-dione

| Compound | Molecular Formula | Key Functional Groups | Role in Pathway |

|---|---|---|---|

| Stigmast-4-en-3-one | C29H48O | 3-keto, 4-ene | Initial Precursor |

| This compound | C29H48O2 | 3-keto, 4-ene, 6-beta-hydroxyl | Intermediate |

| Stigmast-4-ene-3,6-dione | C29H46O2 | 3-keto, 4-ene, 6-keto | End Product |

Potential Metabolic Precursors and By-products

The biosynthesis of this compound is embedded within the broader pathway of phytosterol metabolism.

Potential Metabolic Precursors:

The ultimate precursors for all phytosterols, including the stigmastane skeleton, are derived from the isoprenoid pathway.

Cycloartenol: In plants, sterol biosynthesis typically begins with the cyclization of 2,3-oxidosqualene to form cycloartenol. nih.gov

Sitosterol: Through a series of enzymatic modifications including demethylations and isomerizations, cycloartenol is converted into common phytosterols like sitosterol.

Stigmast-4-en-3-one: Sitosterol is then believed to be converted to Stigmast-4-en-3-one. This transformation involves the oxidation of the 3-hydroxyl group to a ketone and the isomerization of the double bond from the Δ5 to the Δ4 position. This compound is the direct precursor to this compound. nih.govcannabisdatabase.ca

Potential Metabolic By-products:

The metabolism of this compound could potentially lead to several other compounds aside from Stigmast-4-ene-3,6-dione, through common steroid biotransformation reactions.

Reduction Products: The ketone and double bond are susceptible to reduction. This could lead to various stigmastanol (B1215173) derivatives with different stereochemistries.

Further Hydroxylation: Additional hydroxyl groups could be added at other positions on the steroid nucleus or the side chain, leading to polyhydroxylated derivatives.

Conjugates: The 6-beta-hydroxyl group could be conjugated with sugars (glycosides) or sulfates, which is a common detoxification and excretion pathway for steroids in many organisms.

Chemical Synthesis and Derivatization Strategies for Stigmast 4 En 6beta Ol 3 One and Analogues

Semi-Synthetic Routes from Related Sterols (e.g., Beta-Sitosterol (B1209924), Stigmasterol)

The semi-synthesis of Stigmast-4-en-6-beta-ol-3-one often commences from abundant, naturally occurring phytosterols (B1254722) such as beta-sitosterol and stigmasterol (B192456). These precursors, readily available from plant sources, provide a convenient and cost-effective entry point to the stigmastane (B1239390) skeleton.

A primary strategy involves the initial conversion of beta-sitosterol to stigmast-4-en-3-one. This transformation can be achieved through biocatalytic oxidation using microorganisms like Rhodococcus species. nih.gov Research has shown that directed biocatalysis with Rhodococcus actinobacteria can efficiently oxidize beta-sitosterol to yield stigmast-4-en-3-one, a key intermediate. nih.gov The process can be optimized by inducing the cholesterol oxidase reaction, for instance with palmitic acid, and by using additives like n-hexadecane to enhance the formation of the desired product. nih.gov

Once stigmast-4-en-3-one is obtained, the subsequent and crucial step is the introduction of the hydroxyl group at the C-6 position. This is typically achieved through allylic oxidation. While specific, detailed protocols for the direct conversion of stigmast-4-en-3-one to Stigmast-4-en-6-beta-ol-3-one are not extensively documented in publicly available literature, general methods for the 6-beta-hydroxylation of 4-en-3-one steroids are well-established. These often involve the use of oxidizing agents that can selectively react at the allylic C-6 position.

Another potential route starts with stigmasterol, which contains a double bond in its side chain. nih.gov A convenient synthesis of beta-sitosterol from stigmasterol has been reported, which involves the temporary masking of the 5,6-alkene as an epoxide, followed by modification of the side chain and subsequent regeneration of the double bond. nih.gov This highlights the feasibility of multi-step synthetic sequences starting from stigmasterol to access various stigmastane derivatives.

It is noteworthy that Stigmast-4-en-6-beta-ol-3-one has been isolated from natural sources like Phaseolus vulgaris, suggesting that biosynthetic pathways in plants can serve as a blueprint for laboratory synthesis. medchemexpress.com

Chemical Modifications and Analog Synthesis for Structure-Activity Probing

The synthesis of analogues of Stigmast-4-en-6-beta-ol-3-one is crucial for understanding its structure-activity relationships (SAR), which is fundamental for the development of new biologically active molecules. While specific SAR studies on Stigmast-4-en-6-beta-ol-3-one analogues are not widely reported, the general principles of steroid modification provide a framework for creating a diverse library of related compounds.

Key reactive sites on the Stigmast-4-en-6-beta-ol-3-one scaffold for derivatization include the C-3 ketone, the C-6 hydroxyl group, and the C-4 double bond.

Modifications at the C-3 ketone: The ketone at the C-3 position can be reduced to a hydroxyl group, yielding a diol. The stereochemistry of this reduction can be controlled to produce either the 3-alpha or 3-beta alcohol, leading to a pair of diastereomeric analogues. Further derivatization of the resulting hydroxyl group, such as through esterification or etherification, can also be explored.

Modifications at the C-6 hydroxyl group: The C-6 beta-hydroxyl group can be esterified or etherified to introduce a variety of functional groups. This allows for probing the influence of steric bulk and electronic properties at this position on biological activity. Oxidation of the C-6 hydroxyl group would lead to the corresponding dione, stigmast-4-en-3,6-dione.

Modifications at the C-4 double bond: The double bond between C-4 and C-5 can be subjected to various reactions, such as hydrogenation to yield a saturated A-ring, or epoxidation followed by ring-opening to introduce new functional groups at C-4 and C-5.

The synthesis of derivatives of related androstane (B1237026) steroids, such as 3-beta-hydroxyandrost-4-en-6-one, has been explored to create aromatase inhibitors. nih.gov In these studies, various esters and ethers of the 3-beta-hydroxyl group were synthesized and their inhibitory activities were evaluated, demonstrating the utility of such modifications in probing biological function. nih.gov

Stereoselective Synthesis Methodologies for Chiral Centers

The biological activity of steroids is often highly dependent on their stereochemistry. Stigmast-4-en-6-beta-ol-3-one possesses several chiral centers, and the stereoselective synthesis of this molecule and its analogues is therefore of significant importance. The key stereochemical features to control are the beta-orientation of the hydroxyl group at C-6 and the configuration of the chiral centers in the steroid nucleus and side chain.

The introduction of the 6-beta-hydroxyl group with high stereoselectivity is a primary challenge. General methods for the stereoselective synthesis of 6-beta-hydroxysteroids have been developed. For instance, the light-induced autooxidation of trimethylsilyl (B98337) 3,5-dienol ethers of steroids has been shown to yield 6-beta-hydroxy isomers as the main product, with the 6-alpha-hydroxy isomer as a minor product. nih.gov This method has been applied to various anabolic steroids. nih.gov

Enzymatic hydroxylations offer another powerful tool for achieving high regio- and stereoselectivity. nih.gov While specific enzymes for the 6-beta-hydroxylation of stigmastanes are not prominently reported, the broader field of steroid biocatalysis suggests this as a promising avenue. nih.gov Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that can catalyze the stereospecific reduction of keto groups or the oxidation of hydroxyl groups in steroids, which can be utilized to control the stereochemistry at C-3 if it were to be modified.

Structure Activity Relationship Sar Studies

Influence of Ketone Group at C-3 Position

The ketone group at the C-3 position, in conjunction with the C-4 double bond, forms an α,β-unsaturated ketone system, a common feature in many biologically active steroids. cymitquimica.com This functional group is known to be a key contributor to the reactivity and biological activity of such compounds. cymitquimica.com The 3-oxo-delta-4-steroid moiety is a recognized pharmacophore in various contexts. foodb.ca For example, in the related compound stigmast-4-en-3-one (also known as β-sitostenone), this structural feature is associated with antioxidant properties and activity in androgen-related conditions. cymitquimica.comnih.gov The electrophilic nature of the α,β-unsaturated ketone can allow for covalent interactions with nucleophilic residues in enzyme active sites, potentially leading to irreversible inhibition.

Side Chain Modifications and Their Effects

The aliphatic side chain of stigmastane (B1239390) derivatives provides another avenue for modifying biological activity. While the core of Stigmast-4-en-6β-ol-3-one remains constant, studies on related stigmasterol (B192456) derivatives have shown that modifications to the side chain can have profound effects. For example, the introduction of oxygenated functions at the C-22 and/or C-23 positions of the side chain in stigmasterol and ergosterol (B1671047) derivatives led to the identification of selective agonists for Liver X Receptors (LXRα and LXRβ). nih.govacs.orgunisi.it These receptors are key regulators of cholesterol homeostasis. acs.orgunisi.it

Specifically, certain side-chain modified derivatives were found to be selective LXRα agonists, while others showed selectivity for the LXRβ isoform. nih.govacs.orgunisi.it Interestingly, some of these compounds acted as LXR target gene-selective modulators, strongly inducing the expression of the ABCA1 gene, which is involved in cholesterol efflux, without significantly activating genes associated with lipogenesis. nih.govunisi.it This demonstrates that even distant modifications on the side chain can dramatically alter the pharmacological profile of a stigmastane-based molecule.

Table 1: Effects of Side Chain Modifications on LXR Activity

| Compound Type | Modification | Biological Effect | Reference |

| Stigmasterol/Ergosterol Derivatives | Oxygenation at C-22 and/or C-23 | Selective LXRα or LXRβ agonism | nih.govacs.org |

| Stigmasterol/Ergosterol Derivatives | Oxygenation at C-22 and/or C-23 | LXR target gene-selective modulation | nih.govunisi.it |

Computational Chemistry and In Silico Approaches for SAR

Computational chemistry and in silico methods are increasingly powerful tools for understanding the SAR of complex molecules like Stigmast-4-en-6β-ol-3-one. nih.gov These approaches allow for the prediction of how structural modifications will affect a molecule's interaction with a biological target, thereby guiding the synthesis of new, more potent, and selective analogs. nih.govethernet.edu.et

In silico methods can be used to:

Predict Binding Affinity: Molecular docking simulations can predict the binding mode and affinity of a ligand to a receptor, providing insights into the key interactions that drive biological activity. nih.gov

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be built to correlate the structural features of a series of compounds with their biological activities, enabling the prediction of activity for novel compounds. nih.govresearchgate.net

Analyze Electronic Properties: Quantum mechanical calculations can be used to understand the electronic properties of a molecule, such as its electrostatic potential and charge distribution, which are crucial for its interactions with biological targets. nih.govresearchgate.net

By applying these computational tools, researchers can screen large virtual libraries of compounds and prioritize the synthesis of those with the most promising predicted activity, accelerating the drug discovery and development process. nih.govresearchgate.net

Analytical Methodologies for Quantitative Determination of Stigmast 4 En 6beta Ol 3 One

Chromatographic Quantification Methods (e.g., HPLC-UV, GC-FID)

Chromatographic techniques are paramount for the separation and quantification of individual components within a complex mixture. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are two common and robust methods that can be applied to the analysis of Stigmast-4-en-6-beta-ol-3-one.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many steroids. For the quantitative determination of Stigmast-4-en-6-beta-ol-3-one, a reversed-phase HPLC system would likely be employed. The presence of a chromophore in the α,β-unsaturated ketone structure of the A-ring allows for detection by UV spectrophotometry.

A potential HPLC-UV method could be developed based on methodologies used for similar 6-hydroxy steroids, such as 6β-hydroxycortisol. nih.gov Key parameters for such a method would include the choice of a suitable C18 column, a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), and detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which is anticipated to be around 240 nm due to the enone system.

Table 1: Illustrative HPLC-UV Parameters for Stigmast-4-en-6-beta-ol-3-one Analysis

| Parameter | Example Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Note: This table presents a hypothetical set of parameters based on the analysis of similar compounds. Method development and validation would be required for the specific analysis of Stigmast-4-en-6-beta-ol-3-one.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive method suitable for volatile or semi-volatile compounds. For the analysis of Stigmast-4-en-6-beta-ol-3-one, a derivatization step, such as silylation, is often necessary to increase its volatility and thermal stability. The resulting trimethylsilyl (B98337) (TMS) ether derivative can then be readily analyzed by GC.

The quantification would be achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard. The choice of the GC column, typically a non-polar or medium-polarity capillary column, and the temperature program are critical for achieving good separation from other components in the sample matrix.

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry can be a straightforward and cost-effective method for the quantification of a pure compound or for the estimation of the total amount of a class of compounds in a mixture, provided there are no significant interfering substances that absorb at the same wavelength.

For Stigmast-4-en-6-beta-ol-3-one, the α,β-unsaturated ketone moiety exhibits a characteristic UV absorbance. A standard calibration curve would be prepared by measuring the absorbance of a series of solutions of the purified compound at its λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. However, this method lacks the specificity of chromatographic techniques and is best suited for the analysis of relatively pure samples.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer high sensitivity and selectivity, making them ideal for the analysis of complex mixtures like plant extracts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the quantitative analysis of steroids in complex biological matrices. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For Stigmast-4-en-6-beta-ol-3-one, a method could be developed using electrospray ionization (ESI) in positive ion mode. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode would ensure highly selective and sensitive quantification, even in the presence of co-eluting compounds. rsc.org The development of a multi-steroid analysis method using LC-MS/MS has been demonstrated for various steroids, and a similar approach could be adapted for the target compound. sruc.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly specific and sensitive technique for the quantification of volatile and semi-volatile compounds. nih.govplantsjournal.comscielo.org.mx As with GC-FID, derivatization of Stigmast-4-en-6-beta-ol-3-one would likely be required. The mass spectrometer provides detailed structural information and allows for quantification based on the abundance of characteristic fragment ions. For the related compound, Stigmast-4-en-3-one, GC-MS data, including its mass spectrum, is available and can serve as a reference. nist.govnih.gov The identification and quantification of other 6-hydroxy steroids, such as 6-beta-hydroxydexamethasone, have been successfully achieved using GC-MS. nih.gov

Table 2: Potential GC-MS Parameters for Derivatized Stigmast-4-en-6-beta-ol-3-one Analysis

| Parameter | Example Condition |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition | Selected Ion Monitoring (SIM) |

Note: This table provides a hypothetical set of parameters. Actual conditions would need to be optimized for the specific TMS-ether derivative of Stigmast-4-en-6-beta-ol-3-one.

Ecological Roles and Environmental Relevance

Role in Plant Defense Mechanisms

Stigmast-4-en-6-beta-ol-3-one is a component of the chemical arsenal (B13267) that plants deploy to protect themselves from herbivores and pathogens. Its presence in various plant species suggests a role as a deterrent or a direct defensive agent.

While direct studies on the antifeedant properties of the pure compound are limited, the context of its occurrence provides strong indirect evidence of its defensive functions. For instance, it has been isolated from plants known for their resistance to insect predation. A related compound, 5α-stigmastane-3,6-dione, isolated from Eleocharis dulcis, has demonstrated antifeedant activity against the boll weevil. researchgate.net This suggests that the broader class of stigmastane (B1239390) steroids, including Stigmast-4-en-6-beta-ol-3-one, may have evolved as a defense against herbivorous insects.

Furthermore, the compound has been identified in the leaves of Jatropha integerrima, a plant traditionally used to treat various skin ailments, hinting at a role in protecting the plant from microbial pathogens. nih.gov The presence of Stigmast-4-en-6-beta-ol-3-one in extracts of Galinsoga parviflora and Platycladus orientalis, both of which have documented allelopathic and antifeedant properties, further supports its involvement in plant defense.

The concept of phytoalexins, antimicrobial compounds synthesized by plants in response to infection, is also relevant. While there is no direct evidence to classify Stigmast-4-en-6-beta-ol-3-one as a phytoalexin, its documented antimicrobial activity suggests it could function as part of a plant's induced defense response.

Interactions with Other Organisms

Stigmast-4-en-6-beta-ol-3-one is a notable antimicrobial agent, demonstrating a capacity to inhibit the growth of pathogenic microorganisms. This bioactivity is a key aspect of its ecological function, contributing to the defense of the organisms that produce it.

A significant finding highlights its potent effect against Mycobacterium tuberculosis. In a study evaluating the antimycobacterial activity of various sterols, Stigmast-4-en-6-beta-ol-3-one was identified as one of the most active compounds, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. researchgate.net This level of activity underscores its potential as a chemical defense against bacterial pathogens.

The compound's antimicrobial properties are likely a factor in the traditional medicinal uses of plants from which it is isolated. For example, its presence in members of the Zingiberaceae (ginger) family, which are widely used in traditional medicine for their antimicrobial properties, is noteworthy. Extracts from Etlingera elatior, a ginger species containing this steroid, have shown broad biological activities. researchgate.net

While its role as an antimicrobial agent is becoming clearer, other potential interactions, such as acting as a pheromone or allomone in insect communication, remain an open area for future research. The complex chemical signaling that occurs in ecosystems means that a single compound can have multiple functions, and the full extent of Stigmast-4-en-6-beta-ol-3-one's interactions is yet to be fully elucidated.

Distribution and Significance in Specific Ecosystems

Stigmast-4-en-6-beta-ol-3-one has a broad distribution across different kingdoms of life and a variety of ecosystems, indicating its fundamental importance in chemical ecology.

Terrestrial Ecosystems:

In terrestrial environments, this steroid is found in a range of plant families. Its isolation from the rhizomes of Etlingera elatior and other members of the Zingiberaceae family, which are prevalent in Southeast Asian ecosystems, points to its role in the chemical defense strategies of these plants in a tropical environment. researchgate.netresearchgate.net The rhizomes of these plants are crucial for their survival and propagation, and the presence of antimicrobial compounds like Stigmast-4-en-6-beta-ol-3-one likely protects them from soil-borne pathogens.

It has also been isolated from the aquatic plant Eleocharis sellowiana, a member of the Cyperaceae family. researchgate.net Species in the Eleocharis genus are known to possess allelopathic properties, suggesting that Stigmast-4-en-6-beta-ol-3-one may contribute to the plant's ability to compete with other species by inhibiting their growth. The compound is also found in Phaseolus vulgaris (common bean), indicating its presence in agriculturally important crops where it may contribute to pest and disease resistance. medchemexpress.com

Beyond the plant kingdom, Stigmast-4-en-6-beta-ol-3-one has been identified in the fungus Stereum subtomentosum, a wood-decaying fungus. Its presence in fungi suggests a role in interactions with other microorganisms or in deterring fungivores.

Aquatic Ecosystems:

The discovery of Stigmast-4-en-6-beta-ol-3-one is not limited to terrestrial life. Its isolation from a marine sponge highlights its presence and likely ecological importance in marine ecosystems as well. Sponges are known to host a diverse array of secondary metabolites that are crucial for their defense against predation and microbial fouling.

The wide distribution of Stigmast-4-en-6-beta-ol-3-one across such a variety of organisms and ecosystems underscores its versatile and significant role in the chemical language of life.

Future Research Directions and Applications

Advanced Biosynthetic Engineering and Production

The natural abundance of Stigmast-4-en-6-beta-ol-3-one is often low, making extraction from plant sources inefficient for large-scale production. Advanced biosynthetic engineering offers a promising solution to this challenge. Future research will likely focus on:

Heterologous Production in Microbial Systems: The biosynthesis of phytosterols (B1254722) has been successfully engineered in microorganisms like Saccharomyces cerevisiae (baker's yeast). nih.govacs.orgbiorxiv.org Researchers can leverage these platforms to reconstruct the biosynthetic pathway for Stigmast-4-en-6-beta-ol-3-one. This involves identifying and transferring the specific genes and enzymes responsible for its synthesis from the source plant into a microbial host.

Enzymatic and Biocatalytic Synthesis: The biocatalytic production of the related compound, stigmast-4-en-3-one, from β-sitosterol has been demonstrated using bacteria such as Rhodococcus erythropolis. researchgate.netnih.gov Similar approaches could be developed for Stigmast-4-en-6-beta-ol-3-one. This would involve identifying or engineering specific enzymes, such as hydroxylases, that can convert more abundant phytosterols into the desired compound. Research into optimizing reaction conditions, such as substrate feeding strategies and co-factor regeneration, will be crucial for maximizing yield and efficiency. researchgate.net

Table 1: Potential Strategies for Enhanced Production of Stigmast-4-en-6-beta-ol-3-one

| Strategy | Description | Key Research Areas |

| Heterologous Expression | Transferring the biosynthetic genes from Phaseolus vulgaris into a microbial host like yeast or bacteria. | Gene discovery, pathway elucidation, host optimization. |

| Biocatalysis | Using isolated enzymes or whole-cell biocatalysts to convert precursor molecules into the target compound. | Enzyme screening and engineering, process optimization. |

| Cell-Free Systems | Reconstituting the biosynthetic pathway in vitro using purified enzymes. | Enzyme stability, cofactor regeneration, reactor design. |

Exploration of Novel Biological Targets and Mechanisms

Preliminary research on related phytosterols has revealed a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. nih.govresearchgate.net Future investigations into Stigmast-4-en-6-beta-ol-3-one will aim to identify its specific biological targets and elucidate its mechanisms of action. Key areas of exploration include:

Receptor Binding and Signaling Pathways: The structurally similar compound, stigmast-4-en-3-one, has been shown to interact with the glucocorticoid receptor and modulate pathways like the Hippo and VEGF signaling cascades in the context of diabetic retinopathy. It is plausible that Stigmast-4-en-6-beta-ol-3-one may also interact with nuclear receptors or other key signaling proteins.

Enzyme Inhibition: Many bioactive natural products exert their effects by inhibiting specific enzymes. High-throughput screening of Stigmast-4-en-6-beta-ol-3-one against a panel of enzymes involved in disease processes, such as kinases, proteases, and oxidoreductases, could reveal novel therapeutic targets.

Modulation of Membrane Properties: As a sterol, Stigmast-4-en-6-beta-ol-3-one may integrate into cell membranes and modulate their fluidity, permeability, and the function of membrane-bound proteins. nih.gov This could have far-reaching effects on cellular processes and signaling.

Development of Lead Compounds for Drug Discovery (Pre-clinical focus)

With a deeper understanding of its biological activities, Stigmast-4-en-6-beta-ol-3-one could serve as a valuable lead compound for the development of new drugs. The pre-clinical development process would involve:

Chemical Modification and Structure-Activity Relationship (SAR) Studies: Once a promising biological activity is identified, chemists can synthesize a library of derivatives of Stigmast-4-en-6-beta-ol-3-one. By systematically modifying its chemical structure, researchers can identify the key features responsible for its activity and optimize its potency, selectivity, and pharmacokinetic properties.

In Vitro and In Vivo Pre-clinical Models: The efficacy of Stigmast-4-en-6-beta-ol-3-one and its derivatives will need to be tested in relevant cell-based assays and animal models of disease. This will provide crucial data on its therapeutic potential and guide its further development. For instance, based on the activity of related compounds, it could be investigated for its potential in metabolic disorders or inflammatory conditions.

Formulation and Delivery: The bioavailability of phytosterols can be limited. mdpi.com Research into novel formulation strategies, such as nanoemulsions, liposomes, or solid lipid nanoparticles, will be essential to enhance the delivery and efficacy of Stigmast-4-en-6-beta-ol-3-one in pre-clinical and potentially future clinical settings.

Integration of Omics Technologies in Phytochemical Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of natural products. nih.govfrontiersin.org For Stigmast-4-en-6-beta-ol-3-one, these technologies can be applied to:

Elucidate Biosynthetic Pathways: By analyzing the genome and transcriptome of Phaseolus vulgaris, researchers can identify the genes and enzymes involved in the biosynthesis of Stigmast-4-en-6-beta-ol-3-one. nih.gov This information is fundamental for metabolic engineering efforts.

Identify Biological Targets and Mechanisms: Metabolomics and proteomics can be used to analyze the changes in cellular metabolism and protein expression in response to treatment with Stigmast-4-en-6-beta-ol-3-one. This can provide valuable clues about its mechanism of action and identify its downstream targets.

Phytosterolomics: This emerging field focuses on the comprehensive analysis of all sterols within a biological sample. biocyclopedia.com Advanced analytical techniques like mass spectrometry can be used to create detailed "phytosterolomic" fingerprints, which can help to understand the role of Stigmast-4-en-6-beta-ol-3-one in the broader context of plant sterol metabolism and its potential interactions with other lipids. researchgate.net

Table 2: Application of Omics Technologies in Stigmast-4-en-6-beta-ol-3-one Research

| Omics Technology | Application | Expected Outcome |

| Genomics | Sequencing the genome of the source organism. | Identification of genes encoding biosynthetic enzymes. |

| Transcriptomics | Analyzing gene expression under different conditions. | Understanding the regulation of the biosynthetic pathway. |

| Proteomics | Studying the protein profile of cells treated with the compound. | Identification of protein targets and affected pathways. |

| Metabolomics | Analyzing the complete set of metabolites in a biological sample. | Elucidation of metabolic effects and mechanism of action. |

Q & A

Basic Question: What analytical techniques are recommended for structural characterization of stigmast-4-en-6β-ol-3-one?

Methodological Answer:

The compound’s structure can be elucidated using a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry (e.g., 6β-OH configuration) via - and -NMR, with DEPT and COSY for connectivity analysis .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) or LC-MS .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, ketone) through characteristic absorption bands .

- Chromatographic Purity: Validate purity via HPLC or TLC with appropriate solvent systems (e.g., hexane:ethyl acetate gradients) .

Advanced Consideration:

For complex stereochemical assignments, consider X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve ambiguities in NMR data .

Basic Question: How is stigmast-4-en-6β-ol-3-one typically isolated from natural sources?

Methodological Answer:

Isolation protocols often involve:

- Extraction: Use Soxhlet or maceration with non-polar solvents (e.g., dichloromethane or ethyl acetate) to target lipophilic compounds .

- Fractionation: Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution to separate steroidal derivatives .

- Final Purification: Optimize with preparative HPLC (C18 columns) using mobile phases like methanol:water (85:15 v/v) .

Advanced Consideration:

Metabolomic profiling (e.g., GC-MS or LC-MS/MS) can identify co-occurring compounds that interfere with isolation, necessitating iterative purification steps .

Advanced Question: How can researchers address contradictions in reported bioactivity data for stigmast-4-en-6β-ol-3-one?

Methodological Answer:

Contradictions may arise from: